molecular formula C14H16N4OS B2546994 N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRIDINE-3-CARBOXAMIDE CAS No. 1448122-08-4

N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRIDINE-3-CARBOXAMIDE

Cat. No.: B2546994
CAS No.: 1448122-08-4
M. Wt: 288.37
InChI Key: YBVNPVUXVKDNJX-UHFFFAOYSA-N
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Description

N-[1-(1,3-Thiazol-2-yl)piperidin-4-yl]pyridine-3-carboxamide (CAS 1448122-08-4) is a chemical compound with the molecular formula C14H16N4OS and a molecular weight of 288.368 g/mol . Its structure features a pyridine-3-carboxamide moiety linked to a piperidine ring that is substituted with a 1,3-thiazole group, a hybrid structure that is of significant interest in medicinal and agrochemical research . Compounds incorporating the pyridine-3-carboxamide (nicotinamide) scaffold are recognized for a broad spectrum of biological activities, including antibacterial and antiviral properties . Specifically, related pyridine-3-carboxamide-thiazole hybrids have been synthesized and demonstrated notable efficacy as agents against bacterial pathogens, with structure-activity relationship (SAR) studies indicating that specific substituents can optimize biological activity . Furthermore, N-(thiazol-2-yl)-benzamide analogs have been identified in research as potent and selective negative allosteric modulators for certain ligand-gated ion channels, suggesting that this chemotype can interact with specific biological targets in a non-competitive manner . This compound is intended for research and development purposes only in fields such as drug discovery and agrochemistry. All products are for Research Use Only (RUO) and are not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c19-13(11-2-1-5-15-10-11)17-12-3-7-18(8-4-12)14-16-6-9-20-14/h1-2,5-6,9-10,12H,3-4,7-8H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVNPVUXVKDNJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CN=CC=C2)C3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRIDINE-3-CARBOXAMIDE typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives or through the cyclization of appropriate precursors.

    Coupling Reactions: The thiazole and piperidine rings are then coupled with a pyridine-3-carboxamide derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes using continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRIDINE-3-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Key Implications:

  • The piperidine group in the target compound may enhance blood-brain barrier permeability compared to Compound A’s ethyl linker , which could restrict CNS penetration.
  • The cyclopentapyridine core in Compound A adds steric bulk, possibly reducing solubility but increasing target specificity.

Mechanistic Insights:

  • Compound A’s ABC efflux pump inhibition is attributed to its methoxyphenyl-thiazole moiety, which may disrupt transporter function . The target compound’s piperidine-thiazole structure lacks this substituent, implying divergent mechanisms.
  • The pyridine-3-carboxamide group in both compounds could facilitate hydrogen bonding with enzymatic active sites, though differences in core heterocycles (pyridine vs. cyclopentapyridine) may alter binding kinetics.

Methodological Considerations in Structural Analysis

The structural determination of such compounds relies on crystallographic tools like SHELX and SIR97 , which are critical for resolving conformational details and validating synthetic outcomes . For example:

  • SHELXL is widely used for refining small-molecule structures, ensuring accuracy in bond lengths and angles .
  • SIR97 integrates direct methods for phase determination, which could resolve challenges in analyzing the target compound’s piperidine-thiazole linkage .

Q & A

Q. How can researchers assess the impact of structural modifications (e.g., substituting thiazole with pyridine) on pharmacokinetic properties?

  • Methodological Answer :
  • LogD measurement : Use shake-flask method (octanol/water) at pH 7.4.
  • CYP inhibition assays : Test against CYP3A4/2D6 isoforms (fluorogenic substrates).
  • In silico QSAR models : Train on datasets like ChEMBL to predict clearance and volume of distribution .

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